molecular formula C29H29NP2 B1337478 (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine CAS No. 61478-29-3

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine

Cat. No. B1337478
CAS RN: 61478-29-3
M. Wt: 453.5 g/mol
InChI Key: PQHKXSOICTYGQD-OUTSHDOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine, hereafter referred to as PPM, is a chiral ligand that has been utilized in various chemical reactions to induce enantioselectivity. This ligand has been incorporated into complex molecules, enhancing their chiral properties and enabling the synthesis of enantiomerically enriched products.

Synthesis Analysis

The synthesis of PPM-functionalized ligands has been demonstrated through the treatment of mono(6-O-trifluoromethanesulfonyl)-permethylated-β-cyclodextrin with PPM, leading to the formation of mono[6-deoxy-6-N-(4'-(diphenylphosphino)-2'-(diphenylphosphinomethyl)pyrrolidinyl)]-permethylated-β-cyclodextrin (CDPPM) . Additionally, the reaction of mono(6-o-BrCH2C6H4CH2O)-permethylated-β-cyclodextrin with PPM resulted in the synthesis of mono[6-O-(4'-(diphenylphosphino)-2'-(diphenylphosphinomethyl)pyrrolidinylmethyl-o-benzyl)]-permethylated-β-cyclodextrin (CDPhPPM) . These reactions showcase the versatility of PPM in forming complex ligands with potential applications in asymmetric catalysis.

Molecular Structure Analysis

The molecular structure of PPM is characterized by its chiral pyrrolidine backbone, which is substituted with diphenylphosphino groups. This structural feature is crucial for its ability to coordinate with metals and induce chirality in metal complexes. The synthesis of rhodium and platinum complexes using CDPPM and CDPhPPM as ligands has been reported, resulting in [Rh(COD)(CDPPM)]BF4 and [Rh(COD)(CDPhPPM)]BF4, as well as PtCl2(CDPPM) and PtCl2(CDPhPPM) complexes . The formation of these complexes suggests that PPM can effectively act as a chiral ligand in coordination chemistry.

Chemical Reactions Analysis

PPM has been employed as a ligand in the enantioselective cyclocarbonylation of 2-vinylanilines to produce six-membered ring lactams with high enantiomeric excess . The reaction conditions involved the use of Pd(OAc)2/PPM catalyst system under an atmosphere of CO and H2 in methylene chloride for 48 hours. The resulting chiral six-membered ring lactams were isolated with up to 98% yield and 84% enantiomeric excess (ee), with the possibility of further improving the enantiopurity through recrystallization . This highlights the effectiveness of PPM in asymmetric catalysis, particularly in the formation of enantiomerically enriched lactams.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of PPM are not detailed in the provided papers, the reported synthesis and application of PPM in chemical reactions suggest that it possesses properties conducive to its role as a chiral ligand. Its ability to coordinate with metals and induce enantioselectivity in reactions implies that it has suitable solubility in common organic solvents and stability under reaction conditions. The high yields and enantiomeric excesses achieved in the cyclocarbonylation of 2-vinylanilines further indicate that PPM is an effective ligand for asymmetric synthesis .

Scientific Research Applications

Asymmetric Catalysis

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine, often referred to in studies by similar compound names, has been extensively used in asymmetric catalysis. For instance, Inoguchi et al. (1989) describe its use in the asymmetric hydrogenation of itaconic acid derivatives catalyzed by rhodium complexes. This process is crucial for producing enantiomerically pure compounds, which are important in the synthesis of various pharmaceuticals (Inoguchi, Morimoto, & Achiwa, 1989).

Hydroformylation of Olefins

In a study by Stille et al. (1991), platinum complexes containing chiral ligands related to (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine were used in the asymmetric hydroformylation of styrene. This process is significant in industrial chemistry, as it allows for the creation of aldehydes from simpler olefins (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).

Cyclocarbonylation Reactions

Dong and Alper (2004) demonstrated the application of this compound in the asymmetric cyclocarbonylation of 2-vinylanilines, leading to the formation of enantiomerically enriched six-membered ring lactams. This synthesis approach is particularly valuable in pharmaceutical chemistry for creating complex and specific molecular structures (Dong & Alper, 2004).

Synthesis of Peptide Analogues

Chantreux et al. (1984) explored the use of related phosphine compounds in peptide chemistry, particularly as a carboxyl-protecting group. This application is crucial for the synthesis of peptides and proteins in a controlled manner, which is important in both research and drug development (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Synthesis of Complex Coordination Compounds

Research by McCabe et al. (1987) discusses the synthesis and coordination chemistry of pyridine derivatives of (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine. Coordination compounds have diverse applications, including catalysis, materials science, and medicinal chemistry (McCabe, Russell, Karthikeyan, Paine, Ryan, & Smith, 1987).

Safety And Hazards

According to the Safety Data Sheet, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and should not come into contact with air . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHKXSOICTYGQD-OUTSHDOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155302
Record name (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine

CAS RN

61478-29-3
Record name (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61478-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Reactant of Route 2
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Reactant of Route 3
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Reactant of Route 4
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Reactant of Route 5
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Reactant of Route 6
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine

Citations

For This Compound
38
Citations
C Yang, YT Wong, Z Li, JJ Krepinsky, G Jia - Organometallics, 2001 - ACS Publications
Treatment of mono(6-O-trifluoromethanesulfonyl)-permethylated-β-cyclodextrin with (2S,4S)-(−)-4-(diphenylphosphino)-2-(diphenylphosphinomethyl)pyrrolidine (PPM) produced mono[…
Number of citations: 19 pubs.acs.org
MT Zarka, O Nuyken… - Chemistry–A European …, 2003 - Wiley Online Library
This paper describes the synthesis and characterization of a new class of amphiphilic, water‐soluble diblock copolymers based on 2oxazoline derivatives with pendent (2S,4S)‐4‐…
C Dong, H Alper - Tetrahedron: Asymmetry, 2004 - Elsevier
A catalyst system based on Pd(OAc) 2 /(2S,4S)-(−)-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine has been found to effect asymmetric cyclocarbonylation of 2-…
Number of citations: 60 www.sciencedirect.com
A Tillack, D Michalik, C Koy, M Michalik - Tetrahedron letters, 1999 - Elsevier
The Rh-catalyzed hydrosilylation of butadiynes to chiral allenes in the presence of chiral phosphine ligands is described. For the first time an enantiomeric excess of 22% was achieved …
Number of citations: 43 www.sciencedirect.com
T Malmström, C Andersson - Chemical Communications, 1996 - pubs.rsc.org
A novel chiral water-soluble phosphine ligand based on a water-soluble acrylic acid salt Page 1 A novel chiral water-soluble phosphine ligand based on a water-soluble acrylic acid salt …
Number of citations: 24 pubs.rsc.org
KJ Stanger, JW Wiench, M Pruski… - Journal of Molecular …, 2003 - Elsevier
Rhodium complexes of the chiral chelating phosphine (2S,4S)-4-(diphenylphosphino)-2-(diphenylphosphinomethyl)pyrrolidine (X-PPM) tethered on silica (SiO 2 ), tethered on silica …
Number of citations: 18 www.sciencedirect.com
KJ Stanger - 2003 - search.proquest.com
Rhodium complexes of the chiral, chelating diphosphine (2S, 4S)-4-(diphenylphosphino)-2-(diphenylphosphinomethyl) pyrrolidine tethered on silica were characterized by 31 P NMR …
Number of citations: 5 search.proquest.com
T Kotre, MT Zarka, JO Krause… - Macromolecular …, 2004 - Wiley Online Library
In this contribution, the synthesis and application of amphiphilic poly(2‐oxazoline)s with covalently bound transition metal catalysts for reactions in aqueous media is described. In the …
Number of citations: 30 onlinelibrary.wiley.com
K Drexler, R Meisel, I Grassert… - Macromolecular …, 2000 - Wiley Online Library
The first application of (EO) n ‐(PO) m ‐(EO) n triblock copolymers as surfactants in asymmetric hydrogenation is described. We observed a dependence of the activity and …
Number of citations: 16 onlinelibrary.wiley.com
VB Kurteva, CAM Afonso - Tetrahedron, 2005 - Elsevier
The intramolecular asymmetric catalytic aldol cyclodehydration of 1,6-dialdehydes to the corresponding cyclopentene carbaldehydes was accomplished for the first time on the cases of …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.